molecular formula C10H3Cl2F3N4S B294212 6-(2,4-Dichlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,4-Dichlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294212
M. Wt: 339.12 g/mol
InChI Key: IMYJFRMYHJYUIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,4-Dichlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-(2,4-Dichlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes or proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that 6-(2,4-Dichlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can induce apoptosis (programmed cell death) in cancer cells, leading to their death. It has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(2,4-Dichlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its relatively simple synthesis method, which allows for easy production in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its efficacy and safety.

Future Directions

There are several future directions for the research and development of 6-(2,4-Dichlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential as an antitumor agent, with a focus on optimizing its efficacy and safety for clinical use. Another direction is to explore its potential as a building block for the synthesis of novel materials with improved properties. Additionally, more research is needed to fully understand its mechanism of action and identify potential targets for therapeutic intervention.

Synthesis Methods

The synthesis of 6-(2,4-Dichlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2,4-dichlorophenyl hydrazine with 4-amino-5-trifluoromethyl-2-mercapto-1,2,4-triazole in the presence of a catalyst. The resulting product is a white crystalline solid that can be purified using recrystallization.

Scientific Research Applications

6-(2,4-Dichlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit cancer cell growth. In material science, it has been used as a building block for the synthesis of novel materials with improved electronic and optical properties. In agriculture, it has been investigated as a potential pesticide due to its ability to inhibit the growth of various plant pathogens.

properties

Molecular Formula

C10H3Cl2F3N4S

Molecular Weight

339.12 g/mol

IUPAC Name

6-(2,4-dichlorophenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C10H3Cl2F3N4S/c11-4-1-2-5(6(12)3-4)7-18-19-8(10(13,14)15)16-17-9(19)20-7/h1-3H

InChI Key

IMYJFRMYHJYUIG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NN3C(=NN=C3S2)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NN3C(=NN=C3S2)C(F)(F)F

Origin of Product

United States

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